An In-Depth Technical Guide to the Chemical Properties of 7,7-Dimethyloctanoic Acid
An In-Depth Technical Guide to the Chemical Properties of 7,7-Dimethyloctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 7,7-dimethyloctanoic acid. It includes a detailed summary of its physicochemical parameters, spectroscopic data, and safety information. Furthermore, this guide presents detailed experimental protocols for its synthesis, purification, and analysis by nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS). A significant focus is placed on its biological activity, particularly its role as a signaling molecule in the peroxisome proliferator-activated receptor alpha (PPARα) pathway, which is visualized herein. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development.
Introduction
7,7-Dimethyloctanoic acid, a branched-chain fatty acid (BCFA), is a C10 carboxylic acid with the molecular formula C₁₀H₂₀O₂.[1] Its structure is characterized by a terminal tert-butyl group, which imparts unique steric and lipophilic properties compared to its linear isomer, capric acid. BCFAs are gaining increasing attention in biomedical research due to their diverse biological activities, including roles in metabolic regulation and cellular signaling.[2][3] This guide aims to provide a thorough understanding of the chemical properties and biological significance of 7,7-dimethyloctanoic acid to facilitate its application in research and development.
Physicochemical Properties
The physical and chemical properties of 7,7-dimethyloctanoic acid are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀O₂ | [1][4] |
| Molecular Weight | 172.26 g/mol | [1][4] |
| Appearance | Colorless liquid or solid | [4] |
| Density | 0.909 - 0.913 g/cm³ at 20 °C | [1] |
| Boiling Point | 243 - 253 °C at 760 mmHg | [1] |
| Melting Point | < 40 °C | [1] |
| Water Solubility | 79.7 mg/L at 20 °C | [1] |
| Vapor Pressure | 0.007 mmHg at 50 °C | [1] |
| LogP (Octanol/Water) | 3.7 - 3.83 | [1] |
| CAS Number | 26896-20-8 | [4][5] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 7,7-dimethyloctanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the six protons of the geminal dimethyl groups at the C7 position. Other expected signals include a triplet for the protons on the carbon alpha to the carbonyl group and multiplets for the methylene protons along the alkyl chain.[1]
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon at C7, the carbonyl carbon, and the individual methylene carbons in the chain, providing a clear carbon skeleton map.[1]
Mass Spectrometry (MS)
The mass spectrum of 7,7-dimethyloctanoic acid will show a molecular ion peak ([M]⁺) at m/z 172.[1] Common fragmentation patterns would involve the loss of the carboxylic acid group and cleavage of the alkyl chain.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid and a strong absorption around 1700 cm⁻¹ for the C=O stretch.[1]
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of 7,7-dimethyloctanoic acid.
Synthesis of 7,7-Dimethyloctanoic Acid via Grignard Reaction
This protocol describes a robust method for the synthesis of 7,7-dimethyloctanoic acid starting from 1-bromo-5,5-dimethylhexane.[6]
Materials:
-
1-bromo-5,5-dimethylhexane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid carbon dioxide)
-
6 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-5,5-dimethylhexane (1.0 eq) in anhydrous diethyl ether to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
Carbonation: Cool the Grignard reagent solution in an ice bath. In a separate beaker, crush a sufficient amount of dry ice. Cautiously and slowly pour the Grignard reagent solution onto the crushed dry ice with gentle swirling.[6]
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Acidification and Extraction: Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes. A viscous mass will form. Slowly add 6 M hydrochloric acid to the reaction mixture to protonate the carboxylate salt and dissolve the magnesium salts.[6] Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
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Washing and Drying: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 7,7-dimethyloctanoic acid. Further purification can be achieved by vacuum distillation.
Experimental Workflow for Grignard Synthesis:
References
- 1. mdpi.com [mdpi.com]
- 2. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 7,7-Dimethyloctanoic acid | 26896-20-8 [smolecule.com]
- 5. 7,7-Dimethyloctanoic acid [oakwoodchemical.com]
- 6. benchchem.com [benchchem.com]
